molecular formula C13H8F2O B1600043 4-(3,5-Difluorophenyl)benzaldehyde CAS No. 221018-03-7

4-(3,5-Difluorophenyl)benzaldehyde

Cat. No. B1600043
M. Wt: 218.2 g/mol
InChI Key: KKOQMGVTGKBJBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,5-Difluorophenyl)benzaldehyde, also known as DFB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of benzaldehyde and is widely used in the synthesis of other organic compounds.

Scientific Research Applications

  • Application in the Field of Material Science

    • Summary of the Application : 4-(3,5-Difluorophenyl)benzaldehyde is used in the synthesis of a novel aromatic diamine, which is then used to prepare a series of polyimides (PI) with high fluorine content .
    • Methods of Application : The diamine and four aromatic dianhydrides are combined via a one-step high-temperature polycondensation procedure .
    • Results or Outcomes : The resulting PIs are readily soluble in a variety of organic solvents and can form flexible and strong films with low dielectric constants (2.57–2.84 at 1 MHz) and low moisture absorptions (0.23–0.45%). These PIs also exhibit high optical transparency and light color, with the cutoff wavelength at 311–354 nm and transmittance higher than 83% at 450 nm .
  • Application in the Field of Medicinal Chemistry

    • Summary of the Application : 4-(3,5-Difluorophenyl)benzaldehyde is used in the synthesis of phenoxy acetamide and its derivatives (chalcone, indole, and quinoline), which are studied for their potential as therapeutic candidates .
    • Methods of Application : The specific methods of synthesis are not detailed in the source, but it involves the use of various chemical techniques and computational chemistry applications .
    • Results or Outcomes : The results of these studies are not specified in the source .
  • Application in the Field of Antimicrobial Research

    • Summary of the Application : 4-(3,5-Difluorophenyl)benzaldehyde is used in the synthesis of novel fluorine-containing 3-benzofuran-2-yl-5-phenyl-4,5-dihydro-1 H -pyrazoles and 3-benzofuran-2-yl-5-phenyl-4,5-dihydro-isoxazoles, which are evaluated for their antimicrobial properties .
    • Methods of Application : The specific methods of synthesis and evaluation are not detailed in the source .
    • Results or Outcomes : The results of these evaluations are not specified in the source .
  • Application in the Field of Organic Chemistry

    • Summary of the Application : 4-(3,5-Difluorophenyl)benzaldehyde is used in the synthesis of 1-(3,4-dimethoxyphenyl)-3-(4- bromophenyl)prop-2-en-1-one via a base-catalyzed Claisen-Schmidt condensation method .
    • Methods of Application : The synthesis involves stirring an ethanolic solution of p-bromo benzaldehyde and 3, 4-dimethoxy acetophenone for 4–5 hours in the presence of 10% potassium hydroxide .
    • Results or Outcomes : The specific outcomes of this synthesis are not detailed in the source .
  • Application in the Field of Synthetic Chemistry

    • Summary of the Application : 4-(3,5-Difluorophenyl)benzaldehyde is used in a two-step, one-pot reduction/cross-coupling procedure to synthesize substituted benzaldehydes .
    • Methods of Application : The method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with (strong nucleophilic) organometallic reagents .
    • Results or Outcomes : This methodology facilitates the effective synthesis of a 11C radiolabeled aldehyde .
  • General Applications in Chemistry

    • Summary of the Application : Benzaldehyde, including its derivatives like 4-(3,5-Difluorophenyl)benzaldehyde, has a wide range of applications in organic chemistry .
    • Methods of Application : The specific methods of application are not detailed in the source .
    • Results or Outcomes : The specific outcomes of these applications are not specified in the source .
  • Application in the Field of Pharmaceutical Chemistry

    • Summary of the Application : 4-(3,5-Difluorophenyl)benzaldehyde is used in the synthesis of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates .
    • Methods of Application : The specific methods of synthesis are not detailed in the source, but it involves the use of various chemical techniques and computational chemistry applications .
    • Results or Outcomes : The results of these studies are not specified in the source .
  • Application in the Field of Organic Synthesis

    • Summary of the Application : 4-(3,5-Difluorophenyl)benzaldehyde is used in the synthesis of 1-(3,4-dimethoxyphenyl)-3-(4- bromophenyl)prop-2-en-1-one via a base-catalyzed Claisen-Schmidt condensation method .
    • Methods of Application : The synthesis involves stirring an ethanolic solution of p-bromo benzaldehyde and 3, 4-dimethoxy acetophenone for 4–5 h in the presence of 10% potassium hydroxide .
    • Results or Outcomes : The specific outcomes of this synthesis are not detailed in the source .
  • Application in the Field of Synthetic Chemistry

    • Summary of the Application : 4-(3,5-Difluorophenyl)benzaldehyde is used in a two-step, one-pot reduction/cross-coupling procedure to synthesize substituted benzaldehydes .
    • Methods of Application : The method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with (strong nucleophilic) organometallic reagents .
    • Results or Outcomes : This methodology facilitates the effective synthesis of a 11C radiolabeled aldehyde .
  • General Applications in Chemistry

    • Summary of the Application : Benzaldehyde, including its derivatives like 4-(3,5-Difluorophenyl)benzaldehyde, has a wide range of applications in organic chemistry .
    • Methods of Application : The specific methods of application are not detailed in the source .
    • Results or Outcomes : The specific outcomes of these applications are not specified in the source .

properties

IUPAC Name

4-(3,5-difluorophenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O/c14-12-5-11(6-13(15)7-12)10-3-1-9(8-16)2-4-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKOQMGVTGKBJBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40463736
Record name 4-(3,5-difluorophenyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40463736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,5-Difluorophenyl)benzaldehyde

CAS RN

221018-03-7
Record name 4-(3,5-difluorophenyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40463736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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